
(Dibutylstannylene)bis(thioethylene) dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutylstannylene)bis(thioethylene) dilaurate is an organotin compound with the molecular formula C36H72O4S2Sn and a molecular weight of 751.79448 g/mol . This compound is known for its applications in various industrial processes, particularly as a catalyst in the production of polyurethanes and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dibutylstannylene)bis(thioethylene) dilaurate typically involves the reaction of dibutyltin oxide with lauric acid in the presence of thioethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (Dibutylstannylene)bis(thioethylene) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
(Dibutylstannylene)bis(thioethylene) dilaurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s catalytic properties are explored in various biochemical reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of (Dibutylstannylene)bis(thioethylene) dilaurate involves its role as a catalyst in various chemical reactions. The compound interacts with reactants, lowering the activation energy and facilitating the formation of products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
- Dibutyltin dilaurate
- Dibutyltin bis(2-mercaptoethyl dodecanoate)
- Dodecanoic acid, (dibutylstannylene)bis(thio-2,1-ethanediyl) ester
Comparison: (Dibutylstannylene)bis(thioethylene) dilaurate is unique in its specific catalytic properties and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in certain industrial processes .
Propiedades
Número CAS |
28570-24-3 |
|---|---|
Fórmula molecular |
C36H72O4S2Sn |
Peso molecular |
751.8 g/mol |
Nombre IUPAC |
2-[dibutyl(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
PZOMGZDRNPMNKP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


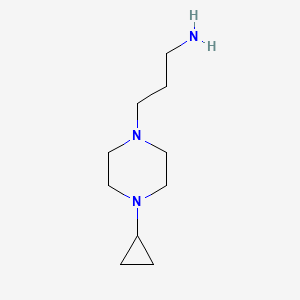

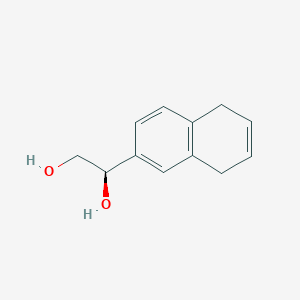
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
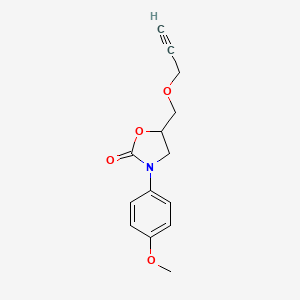
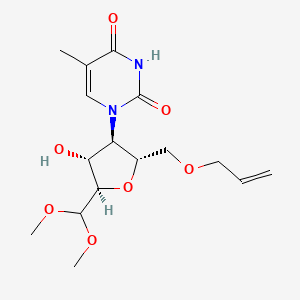
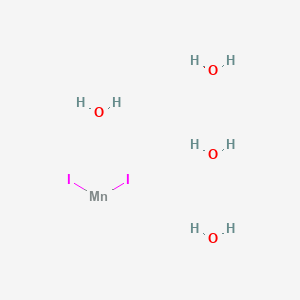
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
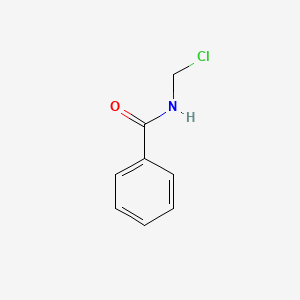
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

